molecular formula C20H15F2NO3S B379799 Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate CAS No. 307343-81-3

Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate

Cat. No. B379799
CAS RN: 307343-81-3
M. Wt: 387.4g/mol
InChI Key: COKVVEJGGUSMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate has been extensively studied for its potential applications in drug discovery, particularly in the development of new anti-cancer drugs. It has also been investigated for its anti-inflammatory and anti-microbial properties. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate exhibits anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been shown to induce cell death in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate in lab experiments is its potential for use as a fluorescent probe in biological imaging. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in drug discovery.

Future Directions

Future research on Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate could focus on further investigating its mechanism of action, as well as its potential applications in drug discovery and biological imaging. Additionally, studies could be conducted to determine its safety and toxicity profiles.

Synthesis Methods

The synthesis of Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate involves the reaction of 2,6-difluorobenzoyl chloride with 4-phenylthiophene-3-carboxylic acid in the presence of triethylamine. The resulting product is then treated with ethyl alcohol to obtain the final compound.

properties

IUPAC Name

ethyl 2-[(2,6-difluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO3S/c1-2-26-20(25)16-13(12-7-4-3-5-8-12)11-27-19(16)23-18(24)17-14(21)9-6-10-15(17)22/h3-11H,2H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKVVEJGGUSMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,6-difluorobenzamido)-4-phenylthiophene-3-carboxylate

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